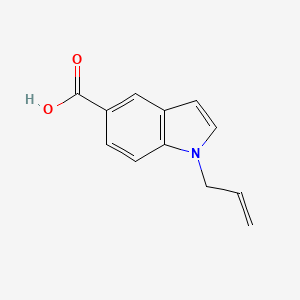

1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid

CAS No.: 1340418-84-9

Cat. No.: VC3000681

Molecular Formula: C12H11NO2

Molecular Weight: 201.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1340418-84-9 |

|---|---|

| Molecular Formula | C12H11NO2 |

| Molecular Weight | 201.22 g/mol |

| IUPAC Name | 1-prop-2-enylindole-5-carboxylic acid |

| Standard InChI | InChI=1S/C12H11NO2/c1-2-6-13-7-5-9-8-10(12(14)15)3-4-11(9)13/h2-5,7-8H,1,6H2,(H,14,15) |

| Standard InChI Key | JXYIICCRQJWUCV-UHFFFAOYSA-N |

| SMILES | C=CCN1C=CC2=C1C=CC(=C2)C(=O)O |

| Canonical SMILES | C=CCN1C=CC2=C1C=CC(=C2)C(=O)O |

Introduction

| Spectroscopic Method | Expected Features |

|---|---|

| ¹H NMR | Signals for allyl group (~5-6 ppm), indole C-H (~7-8 ppm), and carboxylic acid proton (~12 ppm) |

| ¹³C NMR | Carboxylic carbon (~170 ppm), indole carbons (~120-140 ppm), allyl carbons (~115-135 ppm) |

| IR | Carboxylic acid O-H stretch (~3000-2500 cm⁻¹), C=O stretch (~1700 cm⁻¹), C=C stretch (~1600 cm⁻¹) |

| Mass Spectrometry | Molecular ion at m/z 201, fragment ions corresponding to loss of allyl group and/or COOH |

Chemical Reactivity

The compound exhibits reactivity at three primary sites:

-

The carboxylic acid group, which can undergo esterification, amidation, and reduction reactions

-

The allyl group, which can participate in addition, oxidation, and rearrangement reactions

-

The indole core, which is susceptible to electrophilic substitution reactions, particularly at positions 2 and 3

Synthesis Methods

N-Allylation of Indole-5-carboxylic Acid

This direct approach involves the N-allylation of commercially available indole-5-carboxylic acid with an allyl halide in the presence of a base:

-

Deprotonation of indole-5-carboxylic acid with a strong base (e.g., NaH, KOH)

-

Reaction with allyl bromide or chloride

-

Purification of the target compound

Fischer Indolization Approach

An alternative approach involves the rhodium-catalyzed N-selective coupling of aryl hydrazines with allenes followed by Fischer indolization, as demonstrated for related N-allylic indoles :

-

Coupling of appropriate aryl hydrazine with a terminal allene using a rhodium catalyst

-

Fischer indolization of the resulting hydrazone

-

Oxidation or direct substitution to introduce the carboxylic acid group at position 5

Synthetic Challenges

The synthesis presents several challenges:

-

Selectivity for N-allylation versus C3-allylation, as indoles typically favor C3 substitution due to the high nucleophilicity at this position

-

Maintenance of the carboxylic acid functionality during the allylation step

-

Regioselectivity issues when introducing the carboxylic acid group at position 5

Biological and Pharmacological Activities

Structure-Activity Relationships

The specific positioning of functional groups on the indole scaffold significantly influences biological activity:

-

The N-allyl group may contribute to increased lipophilicity and membrane permeability

-

The 5-position carboxylic acid provides a site for hydrogen bonding interactions with biological targets

-

The indole core serves as a privileged structure for binding to various protein targets

Applications in Chemical Research

Synthetic Applications

1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid has potential applications as:

-

A building block for the synthesis of more complex indole derivatives

-

A precursor for the introduction of diverse functionality via the allyl group

-

A template for studying regioselective reactions on the indole nucleus

Analytical Applications

The compound may serve as:

-

A standard for HPLC and other analytical methods

-

A model compound for studying N-substituent effects in indole chemistry

-

A reference material for spectroscopic studies of substituted indoles

Comparative Analysis with Structural Isomers

A comparison of 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid with its positional isomers reveals important structural relationships:

Current Research and Future Directions

Recent Developments

Recent research on indole derivatives has focused on several areas relevant to 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid:

-

Development of asymmetric synthesis methods for N-allylic indoles using rhodium catalysis

-

Exploration of indole derivatives as inhibitors of key enzymes and proteins

-

Investigation of catalytic methods for functionalization of indoles with preserved carboxylic acid groups

Future Research Opportunities

Future research on 1-(prop-2-en-1-yl)-1H-indole-5-carboxylic acid may explore:

-

Optimization of selective synthetic routes

-

Evaluation of specific biological activities

-

Development of structure-activity relationships

-

Exploration of applications in metal-organic frameworks

-

Investigation of photochemical and electrochemical properties

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume